9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound is a complex heterocyclic molecule featuring a fused pyrimido[1,2-g]purine core. Key structural attributes include:
- A 2-methoxyethyl chain at position 3, which may enhance solubility compared to purely hydrophobic substituents. Methyl groups at positions 1 and 7, likely influencing conformational rigidity and metabolic stability.
The compound (CAS: 714245-09-7) is cataloged under diverse identifiers, including CHEMBL1596299 and DTXSID301321741, indicating its presence in pharmacological and toxicological databases .
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-8-14(2)10-16(9-13)25-11-15(3)12-26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)6-7-29-5/h8-10,15H,6-7,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNRZTRGBCIGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula : C26H29N5O2
- Molecular Weight : 443.5 g/mol
- IUPAC Name : 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methoxyethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- InChI Key : MCPOZCBEAILDNA-UHFFFAOYSA-N
Structure Representation
The structural characteristics of the compound are critical for understanding its biological activity. The presence of the pyrimidine and purine rings contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:
- Study Findings : A study conducted by Kuberkar et al. (2011) screened various pyrimidine derivatives for their anticancer activity using in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines at varying concentrations .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Experimental Approach : In vivo anti-inflammatory activity was assessed at a dosage of 100 mg/kg using established models. The results demonstrated a marked reduction in inflammatory markers compared to control groups .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Research Insights : Inhibition studies revealed that this compound could effectively inhibit certain kinases implicated in cancer progression. This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of signaling pathways .
Table of Biological Activities
Detailed Research Findings
- Cytotoxicity Assays : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating substantial potency.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
- Inflammatory Response : The anti-inflammatory effects were quantified by measuring cytokine levels post-treatment with the compound in animal models.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-cancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth .
Antiviral Properties
Recent investigations have revealed the potential of pyrimidine derivatives in antiviral applications. The compound has been tested against several viral strains and has demonstrated inhibitory effects on viral replication. This suggests a promising avenue for the development of antiviral therapeutics targeting RNA viruses .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes that are critical in metabolic pathways associated with cancer and viral infections. For instance, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, thereby limiting the availability of nucleotides necessary for DNA replication in rapidly dividing cells .
Case Studies
- Case Study 1 : A study conducted on the effect of this compound on human lung cancer cells demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period. The study highlighted the compound's mechanism of action involving the activation of caspase pathways .
- Case Study 2 : Another investigation focused on the antiviral activity of this compound against influenza virus showed a significant reduction in viral titers in treated cells compared to controls. This study emphasized the need for further exploration into its mechanism of action and potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure: The target compound’s pyrimido[1,2-g]purine core is distinct from the pyrimidine (Compound 13) and pyrimido-oxazepine (Compound 14) scaffolds. This fused bicyclic system may confer unique electronic properties and binding modes compared to monocyclic analogs .
Substituent Effects :
- The 3,5-dimethylphenyl group in the target compound provides greater steric hindrance than the 3-fluoro-2-hydroxymethylpropyl group in Compound 13. This could reduce off-target interactions but may limit solubility.
- The 2-methoxyethyl chain in the target compound contrasts with the hydroxymethyl groups in Compounds 13 and 14. Methoxyethyl’s ether linkage likely improves metabolic stability compared to hydroxymethyl’s susceptibility to oxidation .
Pharmacological Potential: Compound 14’s oxazepine core is associated with blood-brain barrier penetration, suggesting CNS applications, whereas the target compound’s bulky substituents may favor peripheral targets . Compound 13’s fluorine atom could enhance binding affinity via halogen bonding, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
